molecular formula C14H14O4 B5719013 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No. B5719013
M. Wt: 246.26 g/mol
InChI Key: XONCQUZGZBPFQB-UHFFFAOYSA-N
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Description

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin, is a natural organic compound found in many plants, including tonka beans, cinnamon, and sweet clover. Coumarin has been used in traditional medicine for its anti-inflammatory, anticoagulant, and antimicrobial properties. In recent years, coumarin has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate involves its ability to inhibit various enzymes, including cytochrome P450, lipoxygenase, and xanthine oxidase. It also inhibits the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and blood clotting. Coumarin has been found to exhibit antioxidant activity, which protects cells from oxidative damage.
Biochemical and Physiological Effects
Coumarin has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antimicrobial activities. It has been shown to reduce inflammation by inhibiting the synthesis of prostaglandins and thromboxanes. It has been shown to prevent blood clotting by inhibiting the activity of coagulation factors. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

Coumarin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate, including its potential applications in drug development, agriculture, and food industry. Coumarin derivatives have been synthesized and studied for their potential as anticancer agents, anti-inflammatory agents, and antiviral agents. Coumarin has also been studied for its potential as a natural pesticide to control pests and diseases in crops. In the food industry, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been studied for its potential as a natural preservative and flavoring agent. Further research is needed to fully understand the potential of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate and its derivatives in various fields.

Synthesis Methods

Coumarin can be synthesized through various methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and glacial acetic acid. The Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of a catalyst, such as sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base, such as piperidine.

Scientific Research Applications

Coumarin has been studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been found to exhibit anti-inflammatory, anticoagulant, and antimicrobial activities. It has been used in the treatment of thrombosis, edema, and cancer. In agriculture, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been found to exhibit insecticidal and fungicidal activities. It has been used as a natural pesticide to control pests and diseases in crops. In the food industry, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been used as a flavoring agent in various foods, including baked goods, beverages, and confectionery.

properties

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-4-10-7-13(16)18-14-8(2)12(17-9(3)15)6-5-11(10)14/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONCQUZGZBPFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate

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